2-{[(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]sulfanyl}-5-nitro-1H-benzimidazole
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Overview
Description
2-[({3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE is a complex organic compound that features a unique combination of imidazo[2,1-b][1,3]thiazole and benzodiazole structures. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the reaction of 3-methylimidazo[2,1-b][1,3]thiazole with a suitable benzodiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[({3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[({3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 2-[({3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The specific pathways involved can vary depending on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL: Shares the imidazo[2,1-b][1,3]thiazole core structure.
5-NITRO-1H-1,3-BENZODIAZOLE: Contains the benzodiazole moiety with a nitro group.
Uniqueness
2-[({3-METHYLIMIDAZO[2,1-B][1,3]THIAZOL-6-YL}METHYL)SULFANYL]-5-NITRO-1H-1,3-BENZODIAZOLE is unique due to its combined structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components .
Properties
Molecular Formula |
C14H11N5O2S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-methyl-6-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C14H11N5O2S2/c1-8-6-23-14-15-9(5-18(8)14)7-22-13-16-11-3-2-10(19(20)21)4-12(11)17-13/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
BESCNUNMUCNHKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NC(=CN12)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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